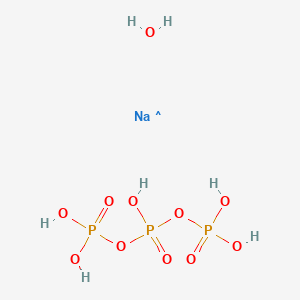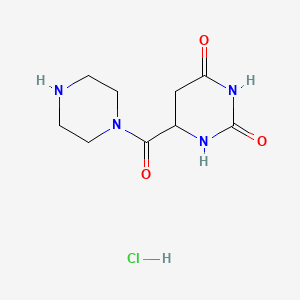
Triphosphoric acid, pentasodium salt, hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphosphoric acid, pentasodium salt, hexahydrate is a chemical compound with the formula Na₅P₃O₁₀·6H₂O. It is a sodium salt of triphosphoric acid and is commonly used in various industrial and scientific applications. This compound is known for its ability to act as a chelating agent, binding to metal ions and preventing them from interfering with other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphosphoric acid, pentasodium salt, hexahydrate can be synthesized through the reaction of sodium carbonate (Na₂CO₃) with phosphoric acid (H₃PO₄). The reaction typically involves heating the mixture to a high temperature to facilitate the formation of the triphosphate structure. The general reaction is as follows:
[ 3 \text{Na}_2\text{CO}_3 + 2 \text{H}_3\text{PO}_4 \rightarrow \text{Na}_5\text{P}3\text{O}{10} + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled heating of a stoichiometric mixture of disodium phosphate (Na₂HPO₄) and monosodium phosphate (NaH₂PO₄). The reaction is carried out under carefully monitored conditions to ensure the formation of the desired product. The resulting compound is then crystallized and hydrated to obtain the hexahydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Triphosphoric acid, pentasodium salt, hexahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form simpler phosphate ions.
Chelation: It can form stable complexes with metal ions, acting as a chelating agent.
Substitution: It can participate in substitution reactions where one or more of its sodium ions are replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and can be accelerated by acidic or basic conditions.
Chelation: Commonly involves metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺).
Substitution: Can occur in the presence of other cations like potassium (K⁺) or ammonium (NH₄⁺).
Major Products Formed
Hydrolysis: Produces simpler phosphate ions such as orthophosphate (PO₄³⁻).
Chelation: Forms stable metal-phosphate complexes.
Substitution: Results in the formation of mixed cation phosphates.
Applications De Recherche Scientifique
Triphosphoric acid, pentasodium salt, hexahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in biochemical assays and as a component in certain biological buffers.
Medicine: Investigated for its potential use in drug formulations and as a stabilizing agent for certain pharmaceuticals.
Industry: Utilized in detergents, water treatment, and as a dispersing agent in ceramics and paints.
Mécanisme D'action
The mechanism of action of triphosphoric acid, pentasodium salt, hexahydrate primarily involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in unwanted chemical reactions. This chelation process is crucial in various applications, such as water softening, where it binds to calcium and magnesium ions to prevent the formation of scale.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium tripolyphosphate (Na₅P₃O₁₀): Similar in structure but does not contain the hexahydrate form.
Sodium hexametaphosphate (Na₆P₆O₁₈): A cyclic polyphosphate with different properties and applications.
Tetrasodium pyrophosphate (Na₄P₂O₇): A simpler polyphosphate with fewer phosphate units.
Uniqueness
Triphosphoric acid, pentasodium salt, hexahydrate is unique due to its hexahydrate form, which provides specific hydration properties that can be advantageous in certain applications. Its ability to form stable complexes with metal ions makes it particularly useful in water treatment and as a dispersing agent in various industrial processes.
Propriétés
Formule moléculaire |
H7NaO11P3 |
|---|---|
Poids moléculaire |
298.96 g/mol |
InChI |
InChI=1S/Na.H5O10P3.H2O/c;1-11(2,3)9-13(7,8)10-12(4,5)6;/h;(H,7,8)(H2,1,2,3)(H2,4,5,6);1H2 |
Clé InChI |
SMIOUYOZTCUZMF-UHFFFAOYSA-N |
SMILES canonique |
O.OP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |
Numéros CAS associés |
15091-98-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344992.png)
![4-phenylmethoxy-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12345013.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B12345015.png)
![(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate](/img/structure/B12345023.png)



![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)
![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)


![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)

